3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran

Fragrance chemistry Substantivity Vapor pressure

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran (CAS 56752-50-2), systematically referred to as (3R,6S)-6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-yl acetate, is the trans-pyranoid acetate ester of linalool oxide. It belongs to the oxane class of organic compounds and is predominantly utilized as a flavor and fragrance ingredient.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
CAS No. 56752-50-2
Cat. No. B13414497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran
CAS56752-50-2
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(OC1(C)C)(C)C=C
InChIInChI=1S/C12H20O3/c1-6-12(5)8-7-10(14-9(2)13)11(3,4)15-12/h6,10H,1,7-8H2,2-5H3
InChIKeyIRWLDXUJBJPFNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran (CAS 56752-50-2): Procurement-Relevant Identity and Physicochemical Profile


3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran (CAS 56752-50-2), systematically referred to as (3R,6S)-6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-yl acetate, is the trans-pyranoid acetate ester of linalool oxide. It belongs to the oxane class of organic compounds and is predominantly utilized as a flavor and fragrance ingredient [1]. The compound is characterized by a tetrahydropyran ring bearing three methyl groups, a vinyl substituent, and an acetoxy function, giving it a molecular formula of C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol [2]. Unlike its more common acyclic analog linalyl acetate or the parent alcohol linalool oxide pyranoid, this specific acetate ester provides a distinct combination of olfactory character (warm, fruity, woody) and physicochemical properties that influence its performance in formulated products [3].

Why 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran Cannot Be Replaced by Generic Linalool Oxide or Linalyl Acetate


In-class substitution of 3-acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran with its closest structural analogs—the parent alcohol linalool oxide pyranoid (CAS 14049-11-7) or the acyclic acetate linalyl acetate (CAS 115-95-7)—introduces measurable and functionally consequential shifts in volatility, partition behavior, and olfactory profile. The pyranoid acetate exhibits a vapor pressure of 0.035 mmHg at 25 °C, which is approximately half that of the corresponding alcohol (0.074 mmHg), directly translating into differentiated evaporation kinetics and substantivity on substrates such as fabric or skin [1]. Additionally, esterification raises the logP from 1.46 (alcohol) to 2.49 (acetate), altering the partitioning of the aroma compound between aqueous and lipid phases in complex food or cosmetic matrices [2]. Olfactorily, while the alcohol is described as sweet, floral, woody, the acetate shifts toward a warm, fruity, woody character, a modification that cannot be achieved by simply adjusting the dosage of the alcohol [3]. Furthermore, stereochemistry matters: the (3R,6S)-trans configuration of CAS 56752-50-2 has distinct odor properties compared to its (3R,6R)-cis diastereomer (CAS 56779-64-7), making stereochemical purity a critical procurement specification [4].

Quantitative Differentiation Evidence for 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran Against Closest Analogs


Vapor Pressure Reduction vs. Linalool Oxide Pyranoid: Implication for Fragrance Substantivity

The acetate esterification of linalool oxide pyranoid reduces the estimated vapor pressure at 25 °C from 0.074 mmHg for the parent alcohol (CAS 14009-71-3) to 0.035 mmHg for the target acetate (CAS 56752-50-2), representing a 52.7% reduction. This lower vapor pressure correlates with slower evaporation from product matrices, underpinning the patent claim of 'improved durable fragrance' [1]. In contrast, the acyclic analog linalyl acetate (CAS 115-95-7) has a reported vapor pressure of 0.1 mmHg at 20 °C, which is higher and would result in faster fragrance fade [2].

Fragrance chemistry Substantivity Vapor pressure

Lipophilicity and Water Solubility Shift vs. Linalool Oxide Pyranoid Alcohol

Acetylation markedly increases the lipophilicity of the molecule. The target compound has an estimated logP (o/w) of 2.494, compared to 1.461 for the corresponding alcohol linalool oxide pyranoid. Concomitantly, the water solubility decreases from approximately 3992 mg/L for the alcohol to 105.3 mg/L for the acetate, a reduction of over 97% [1]. This logP difference of approximately 1.03 units means the acetate partitions approximately 10-fold more into lipid phases than the alcohol [2].

Partition coefficient Solubility Formulation

Boiling Point Elevation Reflecting Stronger Intermolecular Interactions vs. Parent Alcohol

The boiling point of the target acetate at atmospheric pressure (760 mmHg) is estimated at 241–242 °C, compared to 201–202 °C for the parent alcohol (Z)-linalool oxide pyranoid. This 40 °C elevation (approximately 20% increase) reflects the additional intermolecular dipole–dipole interactions introduced by the acetoxy carbonyl group [1]. The higher boiling point also implies lower evaporative losses during high-temperature processing steps such as spray-drying for encapsulation or extrusion [2].

Boiling point Thermal stability Processing

Olfactory Character Differentiation: Warm-Fruity-Woody vs. Sweet-Floral-Woody Profile

Organoleptic evaluation at 100% concentration describes the target acetate as 'warm, fruity, woody' [1], whereas the parent alcohol linalool oxide pyranoid is characterized as 'sweet, woody' or 'floral, honey' [2]. The acetate also exhibits a 'medium' odor strength compared to the alcohol. Esterification of the C-3 hydroxyl group to the acetate retains the woody pyranoid backbone but introduces a fruity lactone-like nuance and suppresses the sharp green-floral top note of the alcohol. In a doctoral thesis studying structure-odor relationships of monoterpene alcohols and their acetates, it was demonstrated that esterification 'barely affected the odour quality, but provoked a decline in odour potency' [3], confirming that the acetate offers a qualitatively different, less aggressive, and more rounded profile.

Odor quality Sensory evaluation Flavor profiling

Patent-Recognized Durability Advantage in Food and Cosmetic Applications

Japanese Patent JPS59155378A, assigned to Hasegawa T Co. Ltd., explicitly claims that 2,2,6-trimethyl-6-vinyltetrahydropyran-3-yl acetate (the target compound) is 'useful an imparter having improved durable fragrance and flavor for foods and drinks, cosmetics, healthy and sanitary products, and drugs, or modifier' [1]. The patent distinguishes the acetate esters of 3-hydroxy-2,2,6-trimethyl-6-vinyltetrahydropyran from the parent alcohol by stating they possess 'fragrance and flavor of improved floral base and durability' [2]. While the patent does not provide quantitative substantivity data, it establishes an industrial recognition of the acetate's differential performance in terms of longevity, which aligns with the lower vapor pressure evidence documented above.

Patent literature Fragrance durability Flavor longevity

Procurement-Driven Application Scenarios for 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran Based on Verified Differentiation


Long-Lasting Fine Fragrance and Functional Perfumery Formulations

Perfumers formulating eau de toilette, fine fragrance, or functional products (soap, detergent, fabric softener) where fragrance longevity on fabric or skin is a critical performance parameter should select this acetate over linalool oxide pyranoid alcohol. The 52.7% lower vapor pressure (0.035 mmHg vs. 0.074 mmHg) provides slower evaporation kinetics, contributing to extended fragrance substantivity into the dry-down phase [1]. The warm, fruity, woody character adds depth to the base note without the sharp green-floral top note of the alcohol, making it suitable for oriental, chypre, and woody fragrance families [2].

Heat-Processed Food and Beverage Flavor Systems

The higher boiling point of 241–242 °C (vs. 201–202 °C for the alcohol) makes this acetate more resilient to volatile loss during thermal processing operations such as pasteurization, spray-drying for encapsulated flavors, baking, and extrusion [1]. Flavor houses developing heat-stable citrus or fruity flavor systems—particularly for baked goods, hot-fill beverages, or retort products—should prefer the acetate to ensure adequate flavor retention through the thermal process, reducing the need for over-dosing to compensate for process losses [2].

Lipid-Based and Emulsion Flavor Delivery Platforms

With a logP of 2.494 and water solubility of only 105.3 mg/L, the acetate partitions strongly into the lipid phase of oil-in-water or water-in-oil emulsions [1]. This property is advantageous for designing controlled flavor release in lipid-based food matrices (e.g., chocolate, dairy, margarine) or in cosmetic creams and lotions where the fragrance should bloom slowly from the oil phase rather than flash off from the aqueous phase. The approximately 10-fold higher lipid partitioning compared to the parent alcohol provides a measurable difference in flavor release kinetics [2].

Stereochemically Defined Reference Standard for Analytical Method Development

The specific (3R,6S)-trans stereochemistry of CAS 56752-50-2 distinguishes it from the (3R,6R)-cis diastereomer (CAS 56779-64-7), which has different odor properties [1]. Analytical laboratories developing GC-MS or chiral GC methods for essential oil authentication, natural product quality control, or fragrance allergen profiling require the trans isomer as a discrete reference standard. Procurement of stereochemically defined material ensures accurate quantification and avoids misidentification in complex natural product matrices where multiple linalool oxide stereoisomers may co-occur [2].

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